molecular formula C18H34O2 B3145301 Oleic acid-d2 CAS No. 5711-29-5

Oleic acid-d2

Cat. No.: B3145301
CAS No.: 5711-29-5
M. Wt: 284.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-FGFBQCSHSA-N
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Description

Oleic acid-d2, also known as 9-cis-Octadecenoic acid-d2, is a deuterium-labeled derivative of oleic acid. Oleic acid is a monounsaturated omega-9 fatty acid that is abundant in various animal and vegetable fats and oils. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and the pharmacokinetics of fatty acids .

Mechanism of Action

Target of Action

Oleic acid-d2, also known as (Z)-9,10-dideuteriooctadec-9-enoic acid or Oleic acid(d2), is a deuterium-labeled form of Oleic acid . Oleic acid is an abundant monounsaturated fatty acid . The primary target of this compound is the Na+/K+ ATPase , an enzyme that plays a crucial role in maintaining the electrochemical gradient across the cell membranes .

Mode of Action

This compound interacts with its target, the Na+/K+ ATPase, by acting as an activator . This interaction leads to the upregulation of the expression of genes causing fatty acid oxidation (FAO) via the deacetylation of Peroxisome proliferator-activated receptor γ coactivator 1α (PGC1α) by PKA-dependent activation of the SIRT1-PGC1α complex .

Biochemical Pathways

The interaction of this compound with Na+/K+ ATPase affects the fatty acid oxidation (FAO) pathway . This interaction leads to the upregulation of genes involved in FAO, which is achieved through the deacetylation of PGC1α by the PKA-dependent activation of the SIRT1-PGC1α complex . This process results in increased FAO, which plays a crucial role in energy production and lipid metabolism .

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules, as in the case of this compound, can affect the pharmacokinetic and metabolic profiles of drugs . This deuteration has gained attention because of its potential to improve the bioavailability and metabolic stability of drugs .

Result of Action

The activation of Na+/K+ ATPase by this compound and the subsequent upregulation of genes involved in FAO can have several molecular and cellular effects. For instance, it can lead to increased energy production and improved lipid metabolism . Moreover, Oleic acid has been shown to have the ability to regulate the expression of E-selectin and sICAM, which are involved in inflammation and endothelial dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleic acid-d2 can be synthesized through the deuteration of oleic acid. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of oleic acid in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through distillation and crystallization techniques to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Oleic acid-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleic acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and quantification in metabolic studies compared to non-labeled fatty acids .

Properties

IUPAC Name

(Z)-9,10-dideuteriooctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9D,10D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPMHVWECSIRJ-FGFBQCSHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/CCCCCCCC(=O)O)/CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleic acid-d2
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Reactant of Route 6
Oleic acid-d2

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